2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, a phenoxy group substituted with chlorine and fluorine, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with a suitable acylating agent to form 2-(3-chloro-4-fluorophenoxy)acetic acid.
Thiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with a thioamide to form the thiazole ring.
Acetamide Formation: The final step involves the reaction of the thiazole intermediate with an appropriate amine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives.
Oxidation and Reduction: Oxidized or reduced thiazole derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used as a tool compound in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-fluorophenoxy)-N-(cyclopentylcarbamoyl)acetamide
- 2-(3-chloro-4-fluorophenoxy)-N-(2-furylmethyl)acetamide
- 2-(3-chloro-4-fluorophenoxy)-1-(5-fluoro-2-methoxyphenyl)ethanone
Uniqueness
2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the thiazole moiety or have different substituents on the phenoxy group .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-5-7(1-2-9(8)13)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCXQCNIJIMBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NC2=NC=CS2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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